![molecular formula C15H10ClFN4 B2466690 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline CAS No. 339025-94-4](/img/structure/B2466690.png)

2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

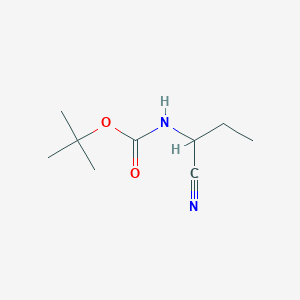

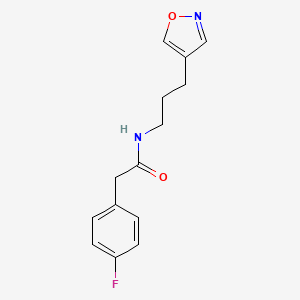

2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the CAS Number: 339025-94-4. Its molecular weight is 300.72 and its IUPAC name is 2-fluorobenzaldehyde (2-chloro-4-quinazolinyl)hydrazone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11 (13)14 (20-15)21-18-9-10-5-1-3-7-12 (10)17/h1-9H, (H,19,20,21)/b18-9+ .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Anticancer Activity

The quinazoline scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation and survival pathways makes it a promising candidate for targeted cancer therapy .

Kinase Inhibitor

The compound’s structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and dysregulation of kinases is associated with various diseases, including cancer. Investigating its selectivity and potency against specific kinases could reveal novel therapeutic targets .

Anti-inflammatory Properties

Quinazoline derivatives have shown anti-inflammatory effects by modulating inflammatory mediators and cytokines. Researchers have explored their potential in conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Further studies are needed to understand the precise mechanisms and optimize their efficacy .

Neuroprotective Effects

Given the compound’s structural features, it may exhibit neuroprotective properties. Quinazolines have been investigated for their ability to enhance neuronal survival, reduce oxidative stress, and attenuate neuroinflammation. These properties make them interesting candidates for neurodegenerative disease research .

Antimicrobial Activity

Quinazoline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and parasites. Researchers have explored their potential as antibacterial agents, antifungal drugs, and antiprotozoal compounds. Investigating their mode of action and optimizing their activity could lead to new therapeutic options .

Photophysical Applications

The compound’s unique structure may allow it to exhibit interesting photophysical properties. Researchers have studied quinazolines as fluorescent probes, sensors, and materials for optoelectronic devices. Their emission properties and solvatochromism make them valuable tools in fluorescence-based assays .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDLOMPEMQDACN-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)